A Technical Guide to 1-(Methoxycarbonyl)piperidine-4-carboxylic acid
A Technical Guide to 1-(Methoxycarbonyl)piperidine-4-carboxylic acid
CAS Number: 197585-42-5
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with 1-(Methoxycarbonyl)piperidine-4-carboxylic acid. This document provides essential information on its chemical and physical properties, detailed experimental protocols for its synthesis, and an overview of its applications in medicinal chemistry and pharmaceutical development.
Chemical and Physical Properties
1-(Methoxycarbonyl)piperidine-4-carboxylic acid is a piperidine derivative featuring both a methoxycarbonyl group attached to the nitrogen atom and a carboxylic acid group at the 4-position of the piperidine ring.[1] This bifunctional nature makes it a valuable building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 197585-42-5 | |
| Molecular Formula | C₈H₁₃NO₄ | [1] |
| Molecular Weight | 187.19 g/mol | [1] |
| Appearance | Solid | |
| InChI | 1S/C8H13NO4/c1-13-8(12)9-4-2-6(3-5-9)7(10)11/h6H,2-5H2,1H3,(H,10,11) | |
| SMILES | O=C(OC)N1CCC(C(O)=O)CC1 |
Spectroscopic Data
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the methoxy group protons (singlet, ~3.7 ppm), the piperidine ring protons (multiplets, ~1.5-4.0 ppm), and the carboxylic acid proton (broad singlet, variable chemical shift). The protons alpha to the nitrogen and the carbonyl group will be the most downfield among the piperidine signals. |
| ¹³C NMR | Carbonyl carbons of the methoxycarbonyl and carboxylic acid groups (~170-180 ppm), the methoxy carbon (~52 ppm), and the piperidine ring carbons (~25-55 ppm). |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), a C=O stretch from the urethane (~1680-1700 cm⁻¹), and C-O stretches (~1200-1300 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M+) at m/z = 187.19, along with characteristic fragmentation patterns including the loss of the methoxycarbonyl group and the carboxylic acid group. |
Experimental Protocols
A detailed experimental protocol for the synthesis of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid is not explicitly published. However, a standard procedure would involve the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with methyl chloroformate. The following is a representative protocol based on general chemical principles and synthesis of similar compounds.
Synthesis of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid
This procedure outlines the reaction of piperidine-4-carboxylic acid with methyl chloroformate in the presence of a base.
Materials:
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Piperidine-4-carboxylic acid (isonipecotic acid)
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Methyl chloroformate
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Sodium carbonate
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1 M Hydrochloric acid
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Ethyl acetate
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Anhydrous sodium sulfate
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Water
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Dioxane
Procedure:
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In a round-bottom flask, dissolve piperidine-4-carboxylic acid and a slight excess of sodium carbonate in a mixture of water and dioxane.
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Cool the solution to 0-5 °C in an ice bath with stirring.
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Slowly add an equimolar amount of methyl chloroformate dropwise, ensuring the temperature remains below 10 °C.
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After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, carefully acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Applications in Research and Drug Development
1-(Methoxycarbonyl)piperidine-4-carboxylic acid serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] The piperidine scaffold is a common motif in a wide range of biologically active compounds.
Role as a Building Block: The presence of two distinct functional groups allows for selective chemical modifications. The carboxylic acid can be converted to esters, amides, or other derivatives, while the methoxycarbonyl group can be hydrolyzed to reveal the secondary amine for further functionalization. This orthogonality is highly valuable in multi-step syntheses.[2]
Medicinal Chemistry Applications: Piperidine derivatives are integral to the development of therapeutics targeting the central nervous system, including analgesics and antipsychotics.[2] The structural framework of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid provides a key starting point for the synthesis of novel drug candidates. Its derivatives are explored for their potential to modulate the activity of various enzymes and receptors.[1]
Safety and Handling
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-(Methoxycarbonyl)piperidine-4-carboxylic acid is classified with the following hazards:
| Hazard | Code | Description |
| Pictogram | GHS05 | Corrosion |
| Signal Word | Danger | |
| Hazard Statement | H318 | Causes serious eye damage |
| Precautionary Statements | P280, P305+P351+P338, P310 | Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
1-(Methoxycarbonyl)piperidine-4-carboxylic acid is a valuable and versatile building block for organic synthesis, with significant applications in the fields of medicinal chemistry and drug discovery. Its bifunctional nature allows for a wide range of chemical transformations, making it an important precursor for the synthesis of complex, biologically active molecules. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals utilizing this chemical in their work.
